molecular formula C25H22N4O3 B11383198 4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11383198
M. Wt: 426.5 g/mol
InChI Key: HODPBIASVKENHD-UHFFFAOYSA-N
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Description

4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, often referred to as “Compound X” , belongs to the class of pyrrolopyrazoles. Its complex structure combines aromatic rings, heterocycles, and functional groups. The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.

Preparation Methods

Synthetic Routes:

    Multistep Synthesis: The synthesis of Compound X involves several steps. A common approach starts with the condensation of 3-ethoxybenzaldehyde and 2-hydroxyacetophenone to form a chalcone intermediate. Subsequent cyclization with pyridine-4-carbaldehyde yields the pyrrolopyrazole core. Finally, reduction of the pyrazole ring completes the synthesis.

    One-Pot Method: Researchers have developed efficient one-pot procedures for Compound X. These methods streamline the synthesis by combining multiple steps in a single reaction vessel.

Industrial Production:

While industrial-scale production details are proprietary, pharmaceutical companies often optimize synthetic routes for efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidation of the phenolic hydroxyl group can yield quinones or other derivatives.

    Reduction: Reduction of the pyrazole ring may lead to dihydropyrrolopyrazoles.

    Substitution: The ethoxy group can be replaced by other functional groups.

Common reagents include oxidants (e.g., DDQ), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents). Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X’s versatility makes it valuable in various fields:

    Medicine: Researchers explore its potential as an anticancer, anti-inflammatory, or antiviral agent.

    Chemistry: It serves as a building block for novel heterocyclic compounds.

    Industry: Its use in materials science (e.g., organic electronics) is under investigation.

Mechanism of Action

Compound X likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of functional groups. Similar compounds include pyrrolopyrazoles, but none match its exact structure.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H22N4O3/c1-2-32-18-7-5-6-17(14-18)24-21-22(19-8-3-4-9-20(19)30)27-28-23(21)25(31)29(24)15-16-10-12-26-13-11-16/h3-14,24,30H,2,15H2,1H3,(H,27,28)

InChI Key

HODPBIASVKENHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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